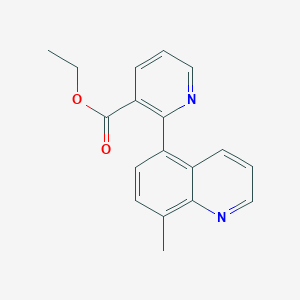![molecular formula C20H23N5O B4532679 N-cyclopropyl-3-(1H-pyrazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4532679.png)
N-cyclopropyl-3-(1H-pyrazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide
説明
Synthesis Analysis
The synthesis of compounds similar to N-cyclopropyl-3-(1H-pyrazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide often involves catalysis-free methods or reactions under mild conditions. For instance, a novel class of compounds was synthesized through 1,3-dipolar cycloaddition of azomethine imines with azlactones and subsequent rearrangement, showcasing the diversity of synthetic routes available for such molecules (Liu et al., 2014).
Molecular Structure Analysis
Detailed molecular structure analysis, including spectral characterization and X-ray crystal structure studies, is crucial for understanding the properties of these compounds. The structure of pyrazole derivatives has been elucidated through various techniques, revealing insights into their molecular geometry, electronic structures, and intermolecular interactions (Kumara et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can yield a wide range of products, depending on the substituents and reaction conditions. These compounds participate in cycloaddition reactions, amide formation, and other transformations that highlight their chemical versatility. The intermolecular interactions in these molecules, such as hydrogen bonding and π-π stacking, play a significant role in their stability and reactivity (Saeed et al., 2020).
Physical Properties Analysis
The physical properties of N-cyclopropyl-3-(1H-pyrazol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide and similar compounds, such as melting points, solubility, and crystallinity, are influenced by their molecular structures. The arrangement of atoms and the presence of functional groups contribute to the compound's physical state, solubility in various solvents, and thermal stability.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the potential for forming derivatives, are dictated by the functional groups present in the molecule. Pyrazole derivatives exhibit a range of chemical behaviors due to their amide, cyclopropyl, and aromatic components. Their interactions with reagents, ability to undergo substitution reactions, and potential for forming complexes with metals highlight their chemical diversity and utility in synthesis (Raju et al., 2010).
特性
IUPAC Name |
N-cyclopropyl-3-pyrazol-1-yl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-14-19(15(2)23(3)22-14)13-24(17-8-9-17)20(26)16-6-4-7-18(12-16)25-11-5-10-21-25/h4-7,10-12,17H,8-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJKINNSNDKOPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C2CC2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B4532605.png)
![ethyl 3-benzyl-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4532612.png)
![(2-methoxyethyl)(2-thienylmethyl)[4-(1H-1,2,4-triazol-1-yl)benzyl]amine](/img/structure/B4532614.png)
![N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B4532622.png)
![5-methyl-1-pyridin-2-yl-N-[2-(pyridin-2-ylthio)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B4532636.png)
![N-{[5-(3,6-dihydropyridin-1(2H)-ylcarbonyl)-2-ethyl-3-furyl]methyl}-N-ethylethanamine](/img/structure/B4532651.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide](/img/structure/B4532670.png)
![N-(3-fluoro-4-methylphenyl)-2-{[1-methyl-2-(3-thienyl)ethyl]amino}acetamide](/img/structure/B4532674.png)
![2-chloro-4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenol](/img/structure/B4532687.png)
![N,N-dimethyl-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}ethanamine](/img/structure/B4532690.png)

![(1-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4532693.png)
![N-[2-(1H-imidazol-1-yl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4532694.png)
![3-(2-methoxyphenyl)-5-[2-(methylthio)ethyl]-1,2,4-oxadiazole](/img/structure/B4532702.png)